molecular formula C16H15NO2S B1498720 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one CAS No. 886363-42-4

1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one

Cat. No.: B1498720
CAS No.: 886363-42-4
M. Wt: 285.4 g/mol
InChI Key: WZMXHEFOPJLDHK-UHFFFAOYSA-N
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Description

1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a heterocyclic aromatic compound with a sulfur atom in its ring structure, which imparts unique chemical and biological properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-thiophenecarboxylic acid with piperidin-4-one under specific reaction conditions. The reaction typically requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.

  • Biology: It has been investigated for its antimicrobial properties and potential use as a therapeutic agent.

  • Medicine: Research has explored its use in drug development, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other thiophene derivatives, such as 2-thiophenecarboxylic acid derivatives and benzothiophene compounds, share structural similarities with this compound.

  • Uniqueness: The presence of the piperidin-4-one moiety in this compound distinguishes it from other thiophene derivatives, contributing to its unique chemical and biological properties.

Properties

IUPAC Name

1-(3-thiophen-3-ylbenzoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c18-15-4-7-17(8-5-15)16(19)13-3-1-2-12(10-13)14-6-9-20-11-14/h1-3,6,9-11H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMXHEFOPJLDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=CC(=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654133
Record name 1-[3-(Thiophen-3-yl)benzoyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-42-4
Record name 1-[3-(Thiophen-3-yl)benzoyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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